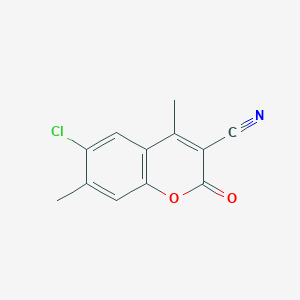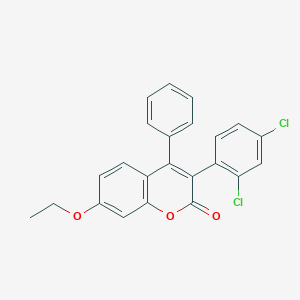
3-(2 inverted exclamation mark ,4 inverted exclamation mark -Dichlorophenyl)-7-ethoxy-4-phenylcoumarin
描述
3-(2,4-Dichlorophenyl)-7-ethoxy-4-phenylcoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and are widely used in pharmaceuticals, cosmetics, and as fluorescent dyes. The presence of dichlorophenyl and ethoxy groups in this compound enhances its chemical properties, making it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenyl)-7-ethoxy-4-phenylcoumarin typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dichlorophenyl and ethoxybenzene derivatives.
Condensation Reaction: The key step involves a condensation reaction between the starting materials in the presence of a suitable catalyst, such as a Lewis acid.
Cyclization: The intermediate product undergoes cyclization to form the coumarin ring structure.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of 3-(2,4-Dichlorophenyl)-7-ethoxy-4-phenylcoumarin may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, cost, and environmental considerations. Common industrial methods include:
Batch Reactors: These are used for small to medium-scale production, allowing precise control over reaction conditions.
Continuous Flow Reactors: These are employed for large-scale production, offering advantages in terms of efficiency and scalability.
化学反应分析
Types of Reactions
3-(2,4-Dichlorophenyl)-7-ethoxy-4-phenylcoumarin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydrocoumarins.
Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Lewis acids like aluminum chloride are often used as catalysts in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted coumarins.
科学研究应用
3-(2,4-Dichlorophenyl)-7-ethoxy-4-phenylcoumarin has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a fluorescent probe in analytical chemistry.
Biology: The compound’s biological activity makes it useful in studying enzyme interactions and cellular processes.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 3-(2,4-Dichlorophenyl)-7-ethoxy-4-phenylcoumarin involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression.
Pathways Involved: The compound can affect various cellular pathways, including those related to oxidative stress, apoptosis, and signal transduction.
相似化合物的比较
Similar Compounds
3-(2,4-Dichlorophenyl)-4-phenylcoumarin: Lacks the ethoxy group, which may affect its chemical properties and biological activity.
7-Ethoxy-4-phenylcoumarin: Lacks the dichlorophenyl group, resulting in different reactivity and applications.
Uniqueness
3-(2,4-Dichlorophenyl)-7-ethoxy-4-phenylcoumarin is unique due to the presence of both dichlorophenyl and ethoxy groups, which enhance its chemical stability and biological activity
属性
IUPAC Name |
3-(2,4-dichlorophenyl)-7-ethoxy-4-phenylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl2O3/c1-2-27-16-9-11-18-20(13-16)28-23(26)22(17-10-8-15(24)12-19(17)25)21(18)14-6-4-3-5-7-14/h3-13H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHMXYSBSPBBCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


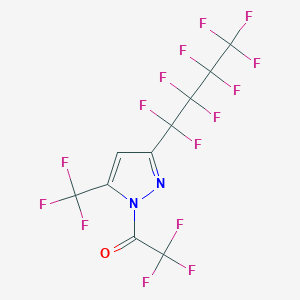
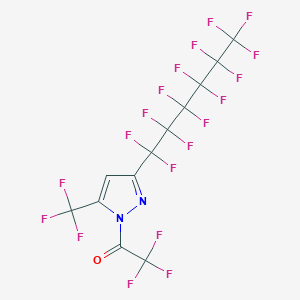
![2,2,3,3,4,4,5,5,5-Nonafluoro-1-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]pentan-1-one](/img/structure/B3041165.png)
![2-[(2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl)oxy]-1,3-dinitro-5-(trifluoromethyl)benzene](/img/structure/B3041166.png)
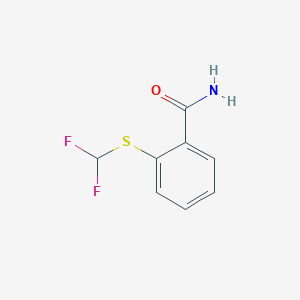
![{2-[(Difluoromethyl)sulfanyl]phenyl}methanol](/img/structure/B3041170.png)
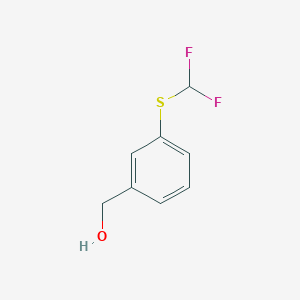
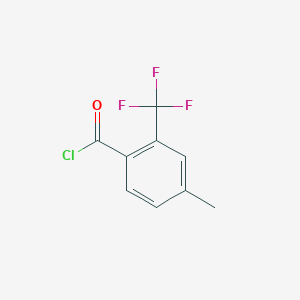
![O,O-diethyl O-{6-(methoxymethyl)-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl} phosphothioate](/img/structure/B3041177.png)
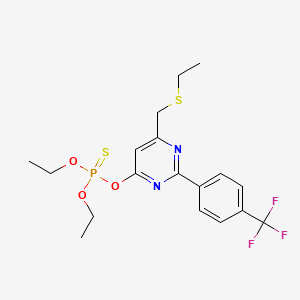
![N'1-(2-chloroacetyl)-2-({4-(3-methoxypropyl)-5-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)ethanohydrazide](/img/structure/B3041180.png)
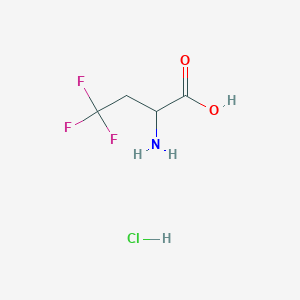
![2-{[3-(Dimethylamino)propyl]amino}-6-fluorobenzonitrile](/img/structure/B3041182.png)
